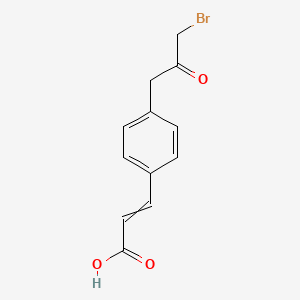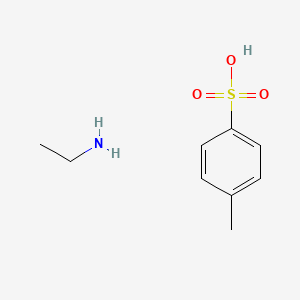
Ethanamine, 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 4-methylbenzenesulfonate, also known as ethylammonium tosylate, is an organic compound with the molecular formula C9H15NO3S. It is a salt formed from the reaction of ethanamine (ethylamine) and 4-methylbenzenesulfonic acid (tosyl acid). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of ethanamine with 4-methylbenzenesulfonic acid. The reaction typically involves mixing ethanamine with an equimolar amount of 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanamine derivatives can be formed.
Oxidation Products: Oxidation typically yields sulfonic acid derivatives.
Reduction Products: Reduction results in the formation of amine derivatives.
Applications De Recherche Scientifique
Ethanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanamine, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethanamine group can donate electrons, making it a good nucleophile, while the sulfonate group can accept electrons, making it a good electrophile. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N-ethyl-, 4-methylbenzenesulfonate: Similar in structure but with an additional ethyl group.
Toluene-4-sulfonic acid, compound with ethylamine: Another similar compound with slight variations in the molecular structure.
Uniqueness
Ethanamine, 4-methylbenzenesulfonate is unique due to its balanced reactivity as both a nucleophile and electrophile, making it versatile in various chemical reactions. Its specific structure also allows for targeted applications in scientific research and industrial processes, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
102520-37-6 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3/h2-5H,1H3,(H,8,9,10);2-3H2,1H3 |
Clé InChI |
SPWQZXFBGZCHIU-UHFFFAOYSA-N |
SMILES canonique |
CCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



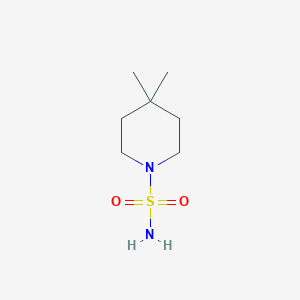
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


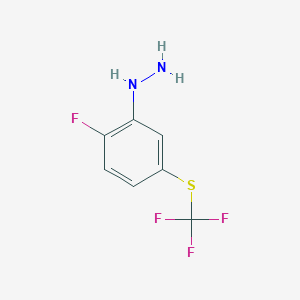
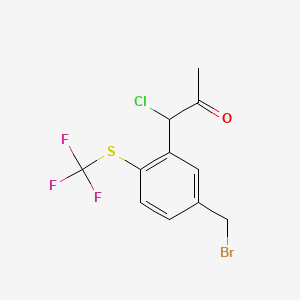

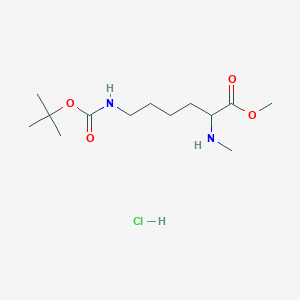
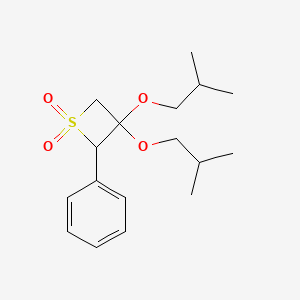

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
